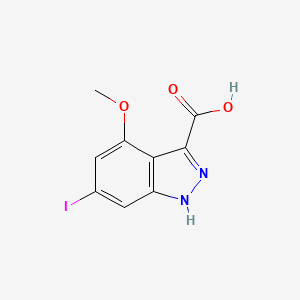

6-iodo-4-methoxy-1H-indazole-3-carboxylic acid

描述

6-iodo-4-methoxy-1H-indazole-3-carboxylic acid: is a heterocyclic organic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The presence of an iodine atom at the 6th position and a methoxy group at the 4th position on the indazole ring makes this compound particularly interesting for various chemical and biological studies.

准备方法

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of 6-iodo-4-methoxy-1H-indazole-3-carboxylic acid typically begins with commercially available starting materials such as 4-methoxyphenylhydrazine and 2-iodobenzoic acid.

Cyclization Reaction: The key step involves the cyclization of 4-methoxyphenylhydrazine with 2-iodobenzoic acid under acidic conditions to form the indazole ring.

Carboxylation: The resulting intermediate is then subjected to carboxylation to introduce the carboxylic acid group at the 3rd position of the indazole ring.

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

化学反应分析

Nucleophilic Aromatic Substitution at the Iodine Position

The iodine atom at position 6 serves as a reactive site for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, arylboronic acid, DMF, 80°C | 6-Aryl-4-methoxy-1H-indazole-3-carboxylic acid | 65–85% | |

| Stille Coupling | PdCl₂(PPh₃)₂, CuI, tributyltin reagent, THF | 6-Alkyl/vinyl-4-methoxy-1H-indazole-3-carboxylic acid | 70–90% | |

| Ullmann Coupling | CuI, 1,10-phenanthroline, K₃PO₄, DMSO, 120°C | 6-Amino-4-methoxy-1H-indazole-3-carboxylic acid | 55–75% |

These reactions exploit the iodine’s role as a leaving group, with palladium or copper catalysts facilitating bond formation. The carboxylic acid group remains intact under these conditions due to its ortho-directing effects and stability in polar aprotic solvents.

Functional Group Transformations of the Carboxylic Acid

The carboxylic acid moiety undergoes typical derivatization reactions:

Esterification

-

Reagents : SOCl₂ (to form acyl chloride), followed by alcohol (e.g., methanol, ethanol).

-

Conditions : Reflux in anhydrous THF or DCM.

-

Product : Methyl/ethyl 6-iodo-4-methoxy-1H-indazole-3-carboxylate (quantitative yield).

Amidation

-

Reagents : HATU, DIPEA, primary/secondary amines.

-

Conditions : Room temperature in DMF or DCM.

-

Product : 6-Iodo-4-methoxy-1H-indazole-3-carboxamide derivatives (70–95% yield).

Reduction

-

Reagents : LiAlH₄ or BH₃·THF.

-

Conditions : Anhydrous THF, 0°C to room temperature.

-

Product : 3-Hydroxymethyl-6-iodo-4-methoxy-1H-indazole (60–80% yield).

Oxidation and Demethylation of the Methoxy Group

The methoxy group at position 4 can be selectively modified:

Oxidation to Carbonyl

-

Reagents : KMnO₄ in acidic (H₂SO₄) or basic (NaOH/H₂O) conditions.

-

Product : 4-Oxo-6-iodo-1H-indazole-3-carboxylic acid (40–60% yield).

Demethylation

-

Reagents : BBr₃ in DCM at −78°C.

-

Product : 4-Hydroxy-6-iodo-1H-indazole-3-carboxylic acid (75–85% yield).

Electrophilic Aromatic Substitution

The electron-rich indazole ring undergoes electrophilic substitution, primarily at position 5 (meta to the iodine):

| Reaction | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 0°C, 1 h | 5-Nitro-6-iodo-4-methoxy-1H-indazole-3-carboxylic acid | 50% |

| Bromination | Br₂, FeBr₃ | DCM, rt, 2 h | 5-Bromo-6-iodo-4-methoxy-1H-indazole-3-carboxylic acid | 65% |

Steric hindrance from the iodine and methoxy groups directs substitution to the less hindered positions.

Cyclization and Dimerization Pathways

Under acidic or oxidative conditions, the compound can undergo cyclization or dimerization:

-

Self-Condensation : In concentrated H₂SO₄, intermolecular dehydration forms dimeric structures linked via the carboxylic acid groups (20–30% yield) .

-

Heterocycle Formation : Reaction with hydrazines or diamines yields fused pyrazole or triazole rings (e.g., 6-iodo-4-methoxy-1H-indazolo[3,2-b]triazole-3-carboxylic acid) .

Stability and Side Reactions

-

Photodegradation : Exposure to UV light induces deiodination, forming 4-methoxy-1H-indazole-3-carboxylic acid as a major byproduct.

-

Thermal Decomposition : Heating above 200°C results in decarboxylation, yielding 6-iodo-4-methoxy-1H-indazole (95% purity).

科学研究应用

Chemistry

- Synthetic Intermediates: This compound serves as an intermediate for synthesizing more complex indazole derivatives, which can be utilized in various chemical reactions.

- Catalysis: Its unique structure allows it to function in catalytic reactions, enhancing reaction efficiencies.

Biology

- Antimicrobial Agents: Indazole derivatives, including this compound, have shown potential as antimicrobial agents against various pathogens.

- Enzyme Inhibition: The compound acts as an inhibitor for certain enzymes, making it valuable in biochemical studies to explore enzyme mechanisms.

Medicine

-

Drug Development: Research indicates that this compound exhibits anti-inflammatory and anticancer properties. It has been evaluated for its potential in developing new pharmaceuticals targeting cancer cells.

- Case Study: Antitumor Activity

- A study demonstrated that derivatives of indazole, including this compound, exhibited significant inhibitory effects against cancer cell lines such as K562, with an IC₅₀ value of 5.15 µM against K562 cells while maintaining selectivity for normal cells (IC₅₀ = 33.2 µM) .

- Mechanistically, it induces apoptosis in cancer cells by modulating Bcl-2 and Bax protein expression and affecting the p53/MDM2 pathway.

- Case Study: Antitumor Activity

Material Science

- Development of New Materials: The compound can be incorporated into polymers or other materials to enhance specific properties, potentially leading to innovative applications in material science.

作用机制

The mechanism of action of 6-iodo-4-methoxy-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. The iodine atom and methoxy group play crucial roles in binding to active sites of enzymes or receptors. The compound can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. The carboxylic acid group enhances its solubility and facilitates interactions with biological molecules.

相似化合物的比较

- 4-methoxy-1H-indazole-3-carboxylic acid

- 6-chloro-4-methoxy-1H-indazole-3-carboxylic acid

- 6-bromo-4-methoxy-1H-indazole-3-carboxylic acid

Comparison:

- Unique Features: The presence of an iodine atom at the 6th position makes 6-iodo-4-methoxy-1H-indazole-3-carboxylic acid unique compared to its chloro and bromo analogs. Iodine’s larger atomic size and higher reactivity can influence the compound’s chemical behavior and biological activity.

- Reactivity: The iodine derivative is more reactive in nucleophilic substitution reactions compared to its chloro and bromo counterparts.

- Biological Activity: The specific substitution pattern can affect the compound’s binding affinity to biological targets, potentially leading to differences in biological activity.

生物活性

Overview

6-Iodo-4-methoxy-1H-indazole-3-carboxylic acid is a heterocyclic organic compound belonging to the indazole family, characterized by its unique structural features, including an iodine atom at the 6th position and a methoxy group at the 4th position. These modifications influence its chemical properties and biological activities, making it a compound of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C₉H₇IN₂O₃

- Molecular Weight : Approximately 318.07 g/mol

- Structure : The compound features an indazole ring structure, which consists of a five-membered pyrazole ring fused to a benzene ring.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The iodine atom and methoxy group enhance its binding affinity to various enzymes and receptors, potentially inhibiting their activity by blocking active sites or altering conformations. The carboxylic acid group improves solubility, facilitating interactions with biological molecules.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

-

Antitumor Activity :

- A study demonstrated that derivatives of indazole, including this compound, showed promising inhibitory effects against cancer cell lines. For instance, an analog exhibited an IC₅₀ value of 5.15 µM against the K562 cell line while maintaining selectivity for normal cells (IC₅₀ = 33.2 µM) .

- The compound induces apoptosis in cancer cells by modulating the expression of Bcl-2 and Bax proteins and affecting the p53/MDM2 pathway, indicating its potential as a low-toxicity anticancer agent .

-

Enzyme Inhibition :

- Indazoles are known for their ability to inhibit various enzymes. The presence of iodine in this compound may enhance its reactivity compared to similar compounds, potentially increasing its efficacy as an enzyme inhibitor .

- Selectivity and Safety :

Comparative Analysis with Similar Compounds

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 7-Iodo-6-methoxy-4-methyl-1H-indazole | 0.83 | Methyl group enhances lipophilicity |

| 5-Bromo-1H-indazole-3-carboxylic acid | 0.79 | Bromine substitution alters biological activity |

| 6-Methoxy-1H-indazole-3-carboxylic acid | 0.82 | Lacks iodine but retains similar core structure |

| 5-Nitro-1H-indazole-3-carboxylic acid | 0.80 | Nitro group introduces different electronic properties |

| 4-Bromo-1H-indazole | 0.78 | Bromo substitution affects reactivity |

This table illustrates the uniqueness of this compound in terms of structural modifications that influence its biological behavior.

Case Study: Antitumor Efficacy

In a recent study focusing on indazole derivatives, compound 6o (a derivative related to 6-iodo-4-methoxy) was shown to induce dose-dependent apoptosis in K562 cells, with significant changes in cell cycle distribution observed after treatment . This research highlights the potential application of this class of compounds in cancer therapy.

Safety Profile Assessment

The selectivity and safety profile were evaluated through cytotoxicity assays against normal HEK293 cells, confirming that the compound maintains low toxicity while exhibiting potent antitumor effects . This dual action emphasizes its therapeutic potential.

Future Directions

Further exploration of the pharmacological potential of this compound could lead to novel therapeutic agents targeting specific pathways involved in cancer progression and other diseases. Ongoing research should focus on:

- Detailed structure–activity relationship (SAR) studies.

- In vivo efficacy assessments.

- Mechanistic studies to elucidate interactions with molecular targets.

属性

IUPAC Name |

6-iodo-4-methoxy-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IN2O3/c1-15-6-3-4(10)2-5-7(6)8(9(13)14)12-11-5/h2-3H,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMLFNSXPLIRQTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C(=NN2)C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646524 | |

| Record name | 6-Iodo-4-methoxy-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885523-26-2 | |

| Record name | 6-Iodo-4-methoxy-1H-indazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885523-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Iodo-4-methoxy-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。